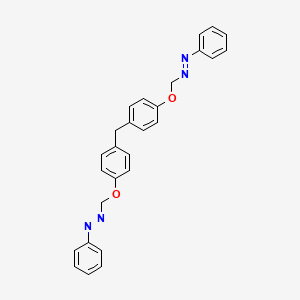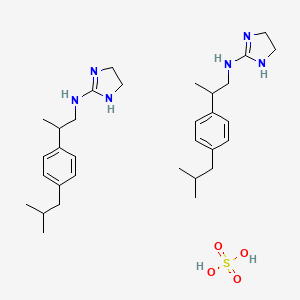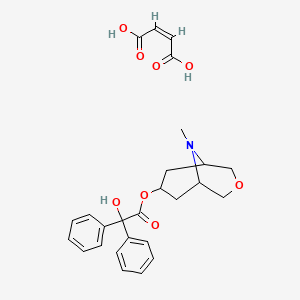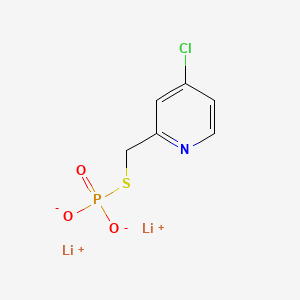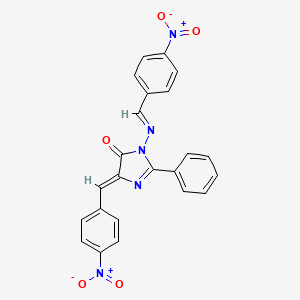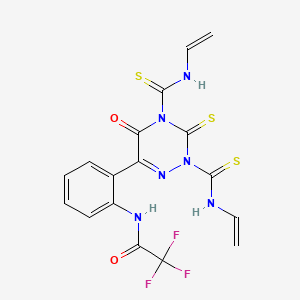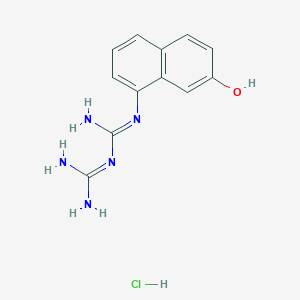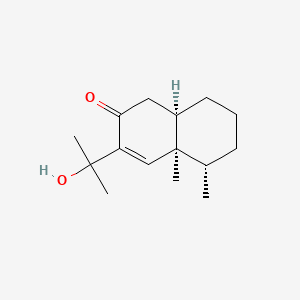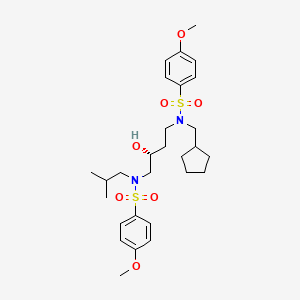
Benzenesulfonamide, N-(cyclopentylmethyl)-N-((3R)-3-hydroxy-4-(((4-methoxyphenyl)sulfonyl)(2-methylpropyl)amino)butyl)-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-(cyclopentylmethyl)-N-((3R)-3-hydroxy-4-(((4-methoxyphenyl)sulfonyl)(2-methylpropyl)amino)butyl)-4-methoxy- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenesulfonamide core, a cyclopentylmethyl group, and multiple functional groups that contribute to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(cyclopentylmethyl)-N-((3R)-3-hydroxy-4-(((4-methoxyphenyl)sulfonyl)(2-methylpropyl)amino)butyl)-4-methoxy- involves several steps:
Formation of the Benzenesulfonamide Core: This step typically involves the reaction of benzenesulfonyl chloride with an amine to form the benzenesulfonamide core.
Introduction of the Cyclopentylmethyl Group: The cyclopentylmethyl group is introduced through a nucleophilic substitution reaction.
Functionalization of the Butyl Chain: The butyl chain is functionalized with hydroxy, methoxy, and sulfonyl groups through a series of reactions, including oxidation, reduction, and substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic ring and the butyl chain.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides, alcohols.
Substitution Products: Halogenated derivatives, alkylated compounds.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, N-(cyclopentylmethyl)-N-((3R)-3-hydroxy-4-(((4-methoxyphenyl)sulfonyl)(2-methylpropyl)amino)butyl)-4-methoxy- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide Derivatives: Compounds with similar benzenesulfonamide cores but different substituents.
Cyclopentylmethyl Derivatives: Compounds with cyclopentylmethyl groups attached to different cores.
Methoxy-Substituted Compounds: Compounds with methoxy groups on aromatic rings.
Uniqueness
The uniqueness of Benzenesulfonamide, N-(cyclopentylmethyl)-N-((3R)-3-hydroxy-4-(((4-methoxyphenyl)sulfonyl)(2-methylpropyl)amino)butyl)-4-methoxy- lies in its combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
172738-46-4 |
|---|---|
Molekularformel |
C28H42N2O7S2 |
Molekulargewicht |
582.8 g/mol |
IUPAC-Name |
N-(cyclopentylmethyl)-N-[(3R)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]butyl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C28H42N2O7S2/c1-22(2)19-30(39(34,35)28-15-11-26(37-4)12-16-28)21-24(31)17-18-29(20-23-7-5-6-8-23)38(32,33)27-13-9-25(36-3)10-14-27/h9-16,22-24,31H,5-8,17-21H2,1-4H3/t24-/m1/s1 |
InChI-Schlüssel |
OPJNHRSFFGTPMY-XMMPIXPASA-N |
Isomerische SMILES |
CC(C)CN(C[C@@H](CCN(CC1CCCC1)S(=O)(=O)C2=CC=C(C=C2)OC)O)S(=O)(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC(C)CN(CC(CCN(CC1CCCC1)S(=O)(=O)C2=CC=C(C=C2)OC)O)S(=O)(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


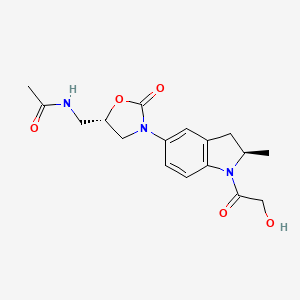
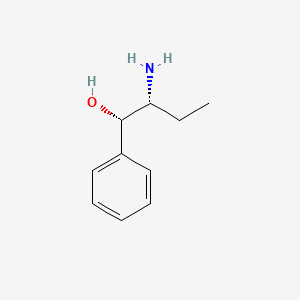
![Sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid](/img/structure/B12780589.png)
